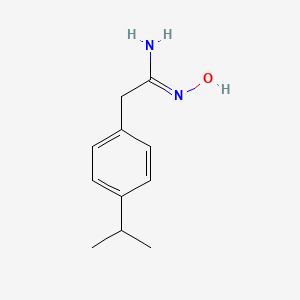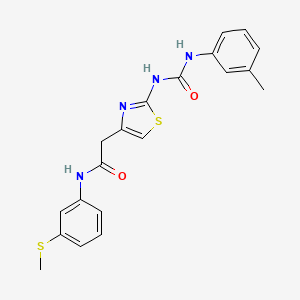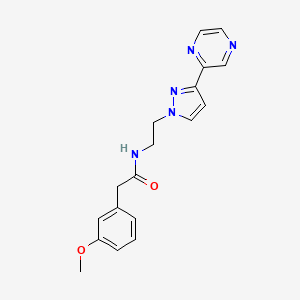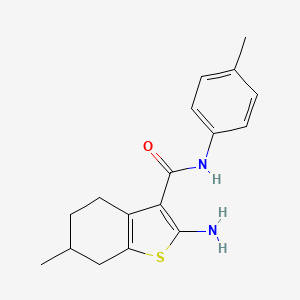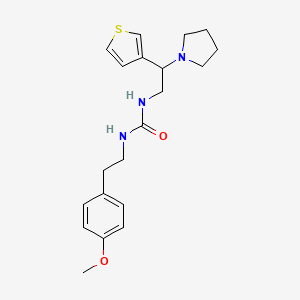
1-(4-Methoxyphenethyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenethyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a chemical compound that belongs to the class of ureas. It is commonly known as MTIU and has been studied for its potential applications in scientific research. The synthesis method and mechanism of action of MTIU have been extensively studied, and its biochemical and physiological effects have been explored.
Wissenschaftliche Forschungsanwendungen
Directed Lithiation and Chemical Modifications
Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate showcases the chemical manipulation potential of compounds with methoxyphenyl groups. The process involves lithiation at specific positions, enabling the introduction of various substituents to derive new chemical entities. This approach highlights the versatility of such compounds in synthetic chemistry, enabling the generation of a broad range of derivatives with potential applications in drug development and material sciences (Smith et al., 2013).
Acetylcholinesterase Inhibition for Alzheimer’s Disease
The synthesis and biochemical evaluation of flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, which include structural motifs similar to the query compound, have been investigated for their potential as acetylcholinesterase inhibitors. This research is crucial for developing therapeutic agents for Alzheimer’s disease, showcasing the therapeutic potential of such compounds in neurodegenerative disorder treatment (Vidaluc et al., 1995).
Electrochromic Materials Development
Investigations into dithienylpyrroles-based electrochromic polymers, including those related to the core structure of the query compound, reveal applications in high-contrast electrochromic devices. These materials offer significant promise for developing advanced display technologies, indicating the potential use of such chemical structures in creating smart windows, screens, and energy-efficient displays (Su et al., 2017).
Polymerization Catalysis and Material Science
The role of bis(imino)pyridine iron complexes, which may share reactive similarities with the query compound, in the polymerization of ethylene has been studied. These findings contribute to the understanding of catalysis in polymer production, highlighting the importance of such compounds in manufacturing plastics and materials with specific mechanical properties (Smit et al., 2004).
Conformational and Tautomeric Control in Molecular Sensing
Research into Ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine and its derivatives demonstrates the conformational and tautomeric control achievable through supramolecular approaches. This area of study opens new avenues for molecular sensing, showcasing the potential of compounds with similar structural features in the development of sensors and diagnostic tools (Kwiatkowski et al., 2019).
Eigenschaften
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-25-18-6-4-16(5-7-18)8-10-21-20(24)22-14-19(17-9-13-26-15-17)23-11-2-3-12-23/h4-7,9,13,15,19H,2-3,8,10-12,14H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDMHGDJFCROLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC(C2=CSC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenethyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

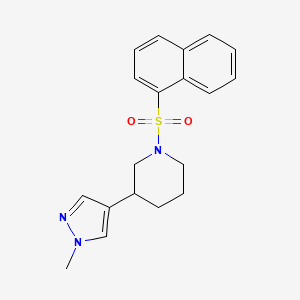
![2-[(Piperidine-1-sulfonyl)amino]ethan-1-ol](/img/structure/B2838902.png)
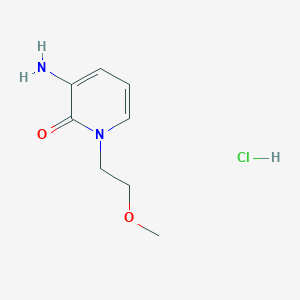
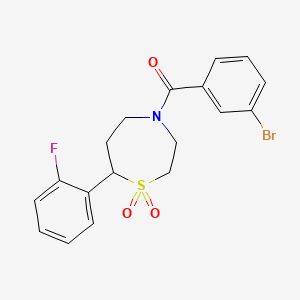
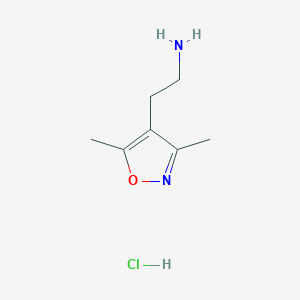


![2-[2-(Phenylcarbonyl)benzimidazolyl]ethanenitrile](/img/structure/B2838913.png)

